1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-17(2)18-7-9-19(10-8-18)23-22-24(29)20-5-3-4-6-21(20)32-25(22)26(30)28(23)12-11-27-13-15-31-16-14-27/h3-10,17,23H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEGUWDQZNOSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.41 g/mol
Structural Representation
The compound features a chromeno-pyrrole scaffold with isopropyl and morpholino substituents that may influence its biological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer progression, such as phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival .
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, helping to mitigate oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of apoptosis and cell cycle regulation.
Case Studies and Research Findings
- Anticancer Potential :
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Pharmacological Profiling :
- Another research effort focused on the pharmacokinetic properties of similar chromeno-pyrrole derivatives. It was found that modifications in the side chains could enhance bioavailability and selectivity toward cancerous cells, suggesting that structure-activity relationships (SAR) are critical for optimizing therapeutic effects .
- In Vivo Studies :
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Synthetic Methodology
The synthesis of chromeno[2,3-c]pyrrole-3,9-diones typically involves multicomponent reactions combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . For the target compound, the presence of a 2-(2-morpholinoethyl) substituent suggests the use of a morpholinoethylamine as the primary amine in the reaction.
Key Steps
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Multicomponent Cyclization :
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Reagents :
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Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (e.g., methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate)
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Aryl aldehyde (e.g., 4-isopropylbenzaldehyde)
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Morpholinoethylamine (primary amine)
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Conditions :
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Mechanism :
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Formation of intermediates via imine formation and subsequent cyclization.
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Dehydration under acidic conditions to yield the final product.
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Reaction Optimization
Table 1 summarizes typical reaction conditions and yields for analogous chromeno[2,3-c]pyrrole-3,9-diones :
| Factor | Optimized Conditions | Yield Range |
|---|---|---|
| Solvent | Ethanol | 43–86% |
| Temperature | 40–80°C | |
| Reaction Time | 15–20 min (pre-mixing) + 20 h (reflux) | |
| Acetic Acid Additive | 1 mL |
Structural Analysis
For chromeno[2,3-c]pyrrole-3,9-diones, NMR spectroscopy is critical for structural confirmation:
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1H NMR :
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13C NMR :
Functional Group Compatibility
The morpholinoethyl substituent introduces a secondary amine, which may influence reactivity in subsequent transformations. Key considerations include:
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